N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline
Overview
Description
N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenoxy, phosphoryl, and propan-2-yloxyaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with phosphoryl chloride to form bis(4-chlorophenoxy)phosphoryl chloride. This intermediate is then reacted with 4-propan-2-yloxyaniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in polymer production.
Mechanism of Action
The mechanism of action of N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)acetic acid: Shares the chlorophenyl group but differs in its overall structure and properties.
N-[bis(4-chlorophenoxy)acetyl]urea: Similar in having bis(4-chlorophenoxy) groups but with different functional groups attached.
Uniqueness
N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline is unique due to its combination of chlorophenoxy, phosphoryl, and propan-2-yloxyaniline groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-4-propan-2-yloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2NO4P/c1-15(2)26-19-13-7-18(8-14-19)24-29(25,27-20-9-3-16(22)4-10-20)28-21-11-5-17(23)6-12-21/h3-15H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRWERZCQIUBTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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